An In-depth Technical Guide to 2-Bromobenzamide: Chemical Properties and Structure
An In-depth Technical Guide to 2-Bromobenzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthetic methodologies of 2-Bromobenzamide. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest.
Core Chemical Properties
2-Bromobenzamide is a halogenated aromatic amide that serves as a versatile building block in organic synthesis. Its chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO | --INVALID-LINK-- |
| Molecular Weight | 200.03 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Melting Point | 160-162 °C | --INVALID-LINK-- |
| Boiling Point | Decomposes before boiling at atmospheric pressure | N/A |
| Solubility | Soluble in hot water, ethanol, and ether. | --INVALID-LINK-- |
| CAS Number | 4001-73-4 | --INVALID-LINK-- |
Molecular Structure and Spectroscopic Data
The structural characteristics of 2-Bromobenzamide have been elucidated through various spectroscopic techniques. This data is crucial for its identification and characterization in experimental settings.
Structure:
The molecule consists of a benzene ring substituted with a bromine atom and an amide group at the ortho positions.
Spectroscopic Data:
| Technique | Key Peaks/Shifts |
| ¹H NMR (DMSO-d₆) | δ 7.40 (t, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 7.65 (d, 1H, Ar-H), 7.75 (d, 1H, Ar-H), 7.8 (s, 1H, -NH₂), 8.1 (s, 1H, -NH₂) |
| ¹³C NMR (DMSO-d₆) | δ 119.5, 128.0, 129.5, 131.5, 132.5, 138.0, 168.0 |
| IR (KBr, cm⁻¹) | 3435, 3170 (-NH₂ stretching), 1660 (C=O stretching), 1590, 1560, 1470, 1430 (aromatic C=C stretching), 750 (C-Br stretching) |
Experimental Protocols
The synthesis of 2-Bromobenzamide can be achieved through several routes. Below are detailed methodologies for two common laboratory-scale preparations.
Synthesis of 2-Bromobenzamide from 2-Bromobenzoyl Chloride
This method involves the ammonolysis of 2-bromobenzoyl chloride.
Materials:
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2-Bromobenzoyl chloride
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Concentrated ammonium hydroxide (28-30%)
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Dichloromethane (DCM)
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Deionized water
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Ice bath
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Magnetic stirrer
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Separatory funnel
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Büchner funnel and filter paper
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (45.6 mmol) of 2-bromobenzoyl chloride in 100 mL of dichloromethane.
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Cool the solution in an ice bath with continuous stirring.
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Slowly add 30 mL of concentrated ammonium hydroxide to the cooled solution. A white precipitate will form.
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Allow the reaction mixture to stir vigorously in the ice bath for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour.
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by recrystallization from hot water or a mixture of ethanol and water to yield white crystals of 2-Bromobenzamide.
Synthesis via Hofmann Rearrangement
This is a classical method for converting amides to amines with one less carbon atom, though it can be adapted for the synthesis of the amide itself from a precursor. A more direct synthesis is generally preferred. For the purpose of providing a relevant protocol, a standard amidation is detailed above.
Potential Biological Signaling Pathway Involvement
While direct studies on the specific signaling pathways of 2-Bromobenzamide are limited, the benzamide functional group is a known pharmacophore in various enzyme inhibitors. Of particular note is its presence in some Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene transcription. This mechanism is a key target in cancer therapy.
The diagram below illustrates a generalized logical workflow of how a benzamide-containing compound might act as an HDAC inhibitor, leading to downstream cellular effects.
Caption: Logical workflow of potential HDAC inhibition by a benzamide compound.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of 2-Bromobenzamide.
Caption: General experimental workflow for 2-Bromobenzamide synthesis.
